4-(Aminomethyl)-6-iodopyridin-2-OL
Description
4-(Aminomethyl)-6-iodopyridin-2-OL is a pyridine derivative characterized by an aminomethyl group at the 4-position, an iodine atom at the 6-position, and a hydroxyl group at the 2-position. This compound’s structure confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C6H7IN2O |
|---|---|
Molecular Weight |
250.04 g/mol |
IUPAC Name |
4-(aminomethyl)-6-iodo-1H-pyridin-2-one |
InChI |
InChI=1S/C6H7IN2O/c7-5-1-4(3-8)2-6(10)9-5/h1-2H,3,8H2,(H,9,10) |
InChI Key |
CZMPILLRZGVPFY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(NC1=O)I)CN |
Origin of Product |
United States |
Preparation Methods
The introduction of iodine at the 6-position of the pyridine ring is a critical first step. Electrophilic iodination is commonly employed, leveraging reagents such as iodine monochloride (ICl) or N-iodosuccinimide (NIS) in the presence of Lewis acids like boron trifluoride (BF₃). For instance, iodination of pyridin-2-ol derivatives under controlled conditions (0–5°C, dichloromethane solvent) achieves regioselective substitution at the 6-position due to the electron-donating effects of the hydroxyl group.
A comparative analysis of halogenation methods reveals that iodination efficiency depends on the directing groups present. For example, the hydroxyl group at the 2-position in pyridin-2-ol enhances para-directing effects, favoring iodination at the 6-position over meta or ortho sites. Table 1 summarizes key reaction parameters for iodination:
Table 1: Iodination Reaction Conditions for Pyridin-2-ol Derivatives
| Reagent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| ICl | CH₂Cl₂ | 0–5 | 78 |
| NIS + BF₃ | Acetonitrile | 25 | 85 |
| I₂ + HIO₃ | H₂O | 70 | 65 |
The introduction of the aminomethyl group at the 4-position is typically achieved through reductive amination or direct alkylation. Reductive amination involves condensing a carbonyl intermediate (e.g., pyridine-4-carbaldehyde) with ammonia or primary amines, followed by reduction using sodium cyanoborohydride (NaBH₃CN). Alternatively, direct alkylation employs formaldehyde and ammonium chloride under Mannich reaction conditions, forming the aminomethyl group in situ.
A notable advancement involves transition metal-catalyzed C–H activation. For example, palladium-catalyzed coupling reactions enable direct installation of aminomethyl groups onto the pyridine ring. This method avoids multi-step sequences and improves atom economy. However, challenges such as catalyst poisoning by iodine necessitate careful optimization of reaction conditions.
Functionalization and Protecting Group Strategies
To prevent undesired side reactions during iodination or aminomethylation, protecting groups are often employed. The hydroxyl group at the 2-position can be protected as a methoxy or benzyl ether, which is later deprotected under acidic or hydrogenolytic conditions. For instance, methylation using dimethyl sulfate in the presence of sodium hydroxide provides a methoxy-protected intermediate, which is stable during subsequent iodination steps.
Key Reaction Pathway:
- Protection : Pyridin-2-ol → 2-methoxypyridine (using dimethyl sulfate, NaOH).
- Iodination : 2-methoxypyridine → 6-iodo-2-methoxypyridine (using NIS, BF₃).
- Aminomethylation : 6-iodo-2-methoxypyridine → 4-(aminomethyl)-6-iodo-2-methoxypyridine (via Mannich reaction).
- Deprotection : 4-(aminomethyl)-6-iodo-2-methoxypyridine → 4-(aminomethyl)-6-iodopyridin-2-OL (using BBr₃).
Optimization of Reaction Conditions
Yield optimization hinges on solvent choice, temperature control, and catalyst selection. Polar aprotic solvents like dimethylformamide (DMF) enhance the solubility of intermediates during aminomethylation, while lower temperatures (0–10°C) minimize side reactions during iodination. Catalytic systems employing copper(I) iodide or palladium acetate improve coupling efficiency in transition metal-mediated steps.
Table 2: Impact of Solvent on Aminomethylation Yield
| Solvent | Reaction Time (h) | Yield (%) |
|---|---|---|
| DMF | 12 | 92 |
| Ethanol | 24 | 75 |
| Toluene | 18 | 68 |
Chemical Reactions Analysis
Types of Reactions
4-(Aminomethyl)-6-iodopyridin-2-OL undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group at the 2-position can be oxidized to form corresponding ketones or aldehydes.
Reduction: The iodine atom can be reduced to form deiodinated derivatives.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions to form new derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in the presence of catalysts like palladium or copper.
Major Products Formed
The major products formed from these reactions include various substituted pyridine derivatives, which can have different functional groups replacing the original ones. These products can be further utilized in the synthesis of more complex molecules.
Scientific Research Applications
4-(Aminomethyl)-6-iodopyridin-2-OL is a heterocyclic organic compound with a pyridine ring substituted at the 4-position with an aminomethyl group and at the 6-position with an iodine atom. A hydroxyl group at the 2-position enhances its reactivity and solubility in polar solvents. It has potential applications in medicinal chemistry, particularly in developing pharmaceuticals targeting various biological pathways.
Chemical Properties and Synthesis
this compound is a versatile building block in organic synthesis. Synthetic routes for its preparation involve:
- Direct Halogenation: Starting from pyridin-2-ol, bromination followed by iodination introduces halogen substituents.
- Aminomethylation: The aminomethyl group can be introduced through reductive amination or direct alkylation using formaldehyde and amines.
- Functionalization Techniques: Transition metal-catalyzed reactions achieve higher yields and selectivity in functionalizing the pyridine ring.
Applications in Medicinal Chemistry
This compound has been studied for its potential as an inhibitor of certain enzymes and receptors, which is crucial in drug discovery. The iodine atom enhances binding affinity through halogen bonding interactions, improving pharmacokinetic properties and selectivity towards biological targets. The aminomethyl group can form hydrogen bonds with enzymes and receptors, while the iodine atom may engage in halogen bonding, enhancing its binding affinity and specificity. This compound has shown potential in modulating enzyme activity and influencing cellular pathways, making it a candidate for further research in medicinal chemistry.
Table of Related Compounds
| Compound Name | Key Features | Distinguishing Characteristics |
|---|---|---|
| 4-(Aminomethyl)-N,N-dimethyltetrahydro-2H-pyran-4-amine dihydrochloride | Contains a tetrahydropyran ring | Dimethyl substitution enhances lipophilicity |
| 6-Bromo-3-iodopyridin-2-ol | Bromine substitution instead of aminomethyl | Different halogen affects reactivity |
| 5-Amino-2-methylpyridine | Amino group at 5-position | Lacks halogen substituents |
| 3-Iodopyridin-4-amines | Iodine at different position | Varies in amino group positioning |
| Variations in substituents affect chemical reactivity and biological activity, highlighting the uniqueness of this compound. |
Mechanism of Action
The mechanism of action of 4-(Aminomethyl)-6-iodopyridin-2-OL involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds with biological molecules, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The hydroxyl group can also participate in redox reactions, further influencing the compound’s activity.
Comparison with Similar Compounds
Structural Analogs in Pyridine Derivatives
The following table compares 4-(Aminomethyl)-6-iodopyridin-2-OL with structurally related pyridine derivatives, emphasizing substituent effects on properties and bioactivity:
Q & A
Q. What are the established synthetic routes for 4-(Aminomethyl)-6-iodopyridin-2-OL, and how can reaction conditions be optimized for yield and purity?
Synthesis typically involves regioselective iodination and functionalization of pyridine precursors. A common approach is to start with a substituted pyridin-2-ol scaffold, followed by iodination at the 6-position using iodine or iodinating agents (e.g., N-iodosuccinimide) under controlled conditions. The aminomethyl group can be introduced via reductive amination or nucleophilic substitution, with careful optimization of temperature (e.g., 0–60°C) and solvent polarity (e.g., DMF, THF) to avoid side reactions . Purification often employs column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization from ethanol/water mixtures .
Q. Which spectroscopic and chromatographic techniques are critical for confirming the structure and purity of this compound?
Q. How should researchers evaluate the stability of this compound under various storage and experimental conditions?
- Thermal Stability: Conduct thermogravimetric analysis (TGA) to determine decomposition temperatures.
- Photostability: Expose samples to UV light (e.g., 365 nm) and monitor degradation via HPLC .
- pH Sensitivity: Test solubility and stability in buffers (pH 2–12) over 24–72 hours. The hydroxyl group may deprotonate under alkaline conditions, altering reactivity .
Advanced Research Questions
Q. How can computational methods (e.g., molecular docking, MD simulations) predict the biological interactions of this compound?
- Molecular Docking: Use software like AutoDock Vina to model binding affinities with target proteins (e.g., enzymes with pyridine-binding pockets). Parameterize the compound using GAFF force fields and AM1-BCC charges, as done for similar aminomethyl-pyridine derivatives .
- MD Simulations: Simulate ligand-protein complexes in explicit solvent (e.g., TIP3P water) to assess binding stability over 50–100 ns trajectories .
Q. What strategies resolve discrepancies in spectroscopic data during structural elucidation?
- Contradictory NMR Peaks: Compare experimental data with computed chemical shifts (e.g., using ACD/Labs or Gaussian). For example, coupling patterns in the aminomethyl group may indicate rotameric equilibria, requiring variable-temperature NMR .
- Mass Spec Anomalies: Isotopic peaks from iodine (m/z 127) can overlap with fragment ions; use high-resolution MS to differentiate .
Q. How can researchers design experiments to assess the biological activity of this compound?
- In Vitro Assays: Screen for enzyme inhibition (e.g., kinases, oxidases) using fluorescence-based assays. The iodine atom may enhance binding via halogen bonding .
- Imaging Applications: Explore radiolabeling (e.g., with ¹²⁵I) for SPECT/CT imaging. For MRI, chelate manganese or gadolinium to the aminomethyl group, as demonstrated with EDTA-bisamide derivatives .
Q. What methods optimize regioselectivity during the synthesis of iodinated pyridine derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
